Pregnenolone-3,21-disulfate
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Overview
Description
21-hydroxypregnenolone disulfate is a steroid sulfate that is 21-hydroxypregnenolone in which both hydroxy hydrogens have been replaced by sulfo groups. It has a role as a human blood serum metabolite. It is a steroid sulfate and a 20-oxo steroid. It derives from a 21-hydroxypregnenolone. It is a conjugate acid of a 21-hydroxypregnenolone disulfate anion and a 21-hydroxypregnenolone disulfate(2-).
Scientific Research Applications
Placental Precursor Role in Pregnancy
Pregnenolone-3,21-disulfate acts as a precursor for deoxycorticosterone sulfate (DOC-SO4) in the placenta of pregnant women. This process involves the conversion of this compound to DOC-SO4, indicating its significant role in maternal and fetal health during pregnancy (Corsan, Macdonald, & Casey, 1997).
Biochemical Synthesis and Antitumor Activity
Pregnenolone derivatives, such as disodium 3β,20-dihydroxypregn-5-ene disulfate, have been synthesized for their potential biological activities. These derivatives exhibit notable structures and have been assessed for antitumor activities, although specific pregnenolone derivatives have shown no significant cytotoxicity in this context (Cui Jian-guo, 2009).
Elevated Production in Newborns with 21-Hydroxylase Deficiency
Research indicates an elevated excretion of 21-hydroxypregnenolone, a metabolite related to this compound, in newborns with 21-hydroxylase deficiency. This suggests a unique metabolic pathway in this condition, shedding light on the role of pregnenolone derivatives in congenital adrenal hyperplasia (Shackleton, Homoki, & Taylor, 1987).
Secretion and Metabolism in Human Testes
This compound and its related compounds have been identified in human testes, indicating a role in steroid metabolism. These findings suggest that pregnenolone sulfates are involved in the synthesis and regulation of other steroids in the human reproductive system (Laatikainen, Laitinen, & Vihko, 1969).
Impact of Genetic Polymorphisms on Sulfation
Research demonstrates that genetic polymorphisms in SULT2B1, a gene involved in steroid sulfation, significantly affect the sulfation of pregnenolone and its derivatives. This has implications for individual differences in steroid metabolism and hormonal homeostasis (Alherz et al., 2019).
Neurosteroid Production in Oligodendrocyte Mitochondria
Research has shown that oligodendrocyte mitochondria can convert cholesterol to pregnenolone, a precursor of this compound. This indicates the potential role of pregnenolone and its derivatives in neurosteroid production, which could have significant implications for brain health and function (Hu et al., 1987).
Properties
CAS No. |
5639-07-6 |
---|---|
Molecular Formula |
C21H32O9S2 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-sulfooxyacetyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O9S2/c1-20-9-7-14(30-32(26,27)28)11-13(20)3-4-15-16-5-6-18(19(22)12-29-31(23,24)25)21(16,2)10-8-17(15)20/h3,14-18H,4-12H2,1-2H3,(H,23,24,25)(H,26,27,28)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI Key |
CBOVWLYQUCVTFA-WPWXJNKXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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